1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O3/c1-3(2)5-4(8(15)16)10-13-14(5)7-6(9)11-17-12-7/h3H,1-2H3,(H2,9,11)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEYHXAUVAYIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
- Starting compound: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (where the substituent is the 4-amino-1,2,5-oxadiazol-3-yl group).
- Solvent: Tetrahydrofuran (THF) or methyltetrahydrofuran (METHF), with a mass-to-volume ratio of 1:2-50.
- Temperature: Cooling to between −78 °C and 0 °C.
Introduction of Isopropyl Group via Grignard Reagent
- The dibromo-triazole is treated with isopropylmagnesium chloride (a Grignard reagent) at a mole ratio of 1:0.8-1.5.
- Stirring is maintained for 0.5 to 2 hours at low temperature.
- A low molecular weight alcohol (e.g., methyl or ethyl alcohol) is added to quench the reaction and obtain the 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.
Carboxylation Step
- Without isolating the intermediate, a second Grignard reagent, an isopropylmagnesium chloride-lithium chloride composite, is added.
- The mixture is heated to 10 °C–50 °C and stirred for 0.5–2 hours.
- The reaction mixture is cooled to −30 °C to 0 °C and carbon dioxide gas is bubbled through for 5–30 minutes to introduce the carboxyl group at the 4-position.
- The pH is adjusted to 1–5 with hydrochloric acid, followed by extraction with organic solvents.
- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used before concentration under reduced pressure at 40 °C–50 °C.
- This yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.
Purification and Methylation
- The mixture is dissolved in a mixed solvent system (THF/METHF and N,N-dimethylformamide or N,N-dimethylacetamide).
- An inorganic or organic base (e.g., potassium carbonate) and methyl iodide are added.
- The reaction proceeds at 0 °C–80 °C for 5–48 hours to methylate the carboxylic acid, facilitating separation.
- The organic and aqueous layers are separated, dried, and concentrated.
- Crystallization at low temperature (−5 °C to 5 °C) yields the pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid product.
Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard addition | Isopropylmagnesium chloride in THF/METHF | −78 to 0 | 0.5–2 h | — | Cooling critical to control selectivity |
| Quenching | Low alcohol (MeOH, EtOH) | 0 | — | — | Alcohol type affects intermediate purity |
| Second Grignard addition | Isopropylmagnesium chloride-lithium chloride | 10 to 50 | 0.5–2 h | — | Composite reagent improves reactivity |
| Carboxylation | CO2 gas bubbling | −30 to 0 | 5–30 min | — | Efficient carboxylation step |
| Acidification & extraction | HCl, organic solvent extraction | 20 to 25 | — | — | pH control critical for extraction |
| Methylation | Methyl iodide, base (K2CO3) in DMF/THF | 0 to 80 | 5–48 h | — | Enables product isolation |
| Crystallization | Cooling to −5 to 5 | — | — | 53 (example) | Example yield for similar compound |
Example yield of 53% was reported for a closely related 1-n-propyl substituted triazole acid under similar conditions.
Alternative Synthetic Routes and Related Compounds
- While no direct alternative routes for this exact compound are widely reported, related heterocyclic syntheses involve cyclocondensation and heterocyclic ring formation using hydrazine derivatives, isothiocyanates, and aromatic acids under reflux with phosphorus oxychloride or other dehydrating agents.
- However, these methods are more applicable to 1,2,4-triazoles and thiadiazoles rather than 1,2,3-triazoles with oxadiazole substituents.
Summary Table of Preparation Method
| Step No. | Description | Reagents/Conditions | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|---|
| 1 | Dissolve dibromo-triazole intermediate | THF/METHF, cooling to −78 to 0 | −78 to 0 | — | Ready for Grignard addition |
| 2 | Add isopropylmagnesium chloride | Grignard reagent, stirring | −78 to 0 | 0.5–2 h | Formation of 4-bromo intermediate |
| 3 | Quench with low alcohol | Methyl or ethyl alcohol | 0 | — | Stabilizes intermediate |
| 4 | Add isopropylmagnesium chloride-lithium chloride composite | Stirring and heating | 10 to 50 | 0.5–2 h | Prepares for carboxylation |
| 5 | Carboxylation with CO2 | CO2 bubbling, cooling | −30 to 0 | 5–30 min | Carboxylic acid introduced |
| 6 | Acidify and extract | HCl addition, organic solvent extraction | 20 to 25 | — | Isolate acid mixture |
| 7 | Methylation | Methyl iodide, base in DMF/THF | 0 to 80 | 5–48 h | Methyl ester formation for purification |
| 8 | Crystallization and drying | Cooling to −5 to 5, vacuum drying | — | — | Pure 1-substituted triazole-4-carboxylic acid |
Research Findings and Industrial Relevance
- The described method provides a high-yield, industrially scalable route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids with good purity and reproducibility.
- The use of isopropylmagnesium chloride and its lithium chloride composite enhances reaction efficiency and selectivity.
- The method avoids harsh conditions that could degrade sensitive substituents such as the 4-amino-1,2,5-oxadiazol-3-yl group.
- Crystallization and methylation steps facilitate purification and isolation of the final product, critical for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The incorporation of the oxadiazole group enhances the activity against various pathogens. Studies have shown that compounds similar to 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Triazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
There is emerging evidence that compounds with similar structures possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Agricultural Applications
Fungicides and Herbicides
The triazole structure is commonly found in agricultural chemicals due to its efficacy as a fungicide. The compound's ability to disrupt fungal cell membrane synthesis makes it a potential candidate for developing new fungicides . Additionally, the oxadiazole moiety may enhance herbicidal activity against certain weed species .
Plant Growth Regulators
Research has explored the use of such compounds as plant growth regulators. They may influence plant metabolism and growth patterns, potentially leading to increased yields in crops .
Material Science
Polymer Chemistry
The compound can be utilized in polymer synthesis where its functional groups can participate in cross-linking reactions. This could lead to materials with enhanced mechanical properties or specific functionalities such as increased thermal stability or chemical resistance .
Nanotechnology Applications
There is ongoing research into using such compounds in nanotechnology for creating nanomaterials with specific properties. The ability of triazoles to coordinate with metal ions opens avenues for developing nanocomposites with applications in electronics and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Solubility: Carboxylic acid derivatives (target compound, morpholinomethyl analog) exhibit higher aqueous solubility than ester derivatives.
- Bioactivity : Carbohydrazide derivatives (e.g., ) show enhanced metal-chelating properties, relevant for antimicrobial or antiviral applications.
Stability and Reactivity
- The carboxylic acid group in the target compound is prone to decarboxylation at elevated temperatures (>175°C), a common trait in 1,2,3-triazole-4-carboxylic acids .
- Ester derivatives (e.g., ) are more stable under thermal conditions but require enzymatic hydrolysis for bioactivation.
Pharmacological Potential
- Antiviral Activity : A thiophene-containing analog demonstrated binding affinity to SARS-CoV-2 main protease (docking score: −8.2 kcal/mol), suggesting the target compound’s isopropyl group may optimize hydrophobic interactions .
Biological Activity
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for drug development.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₀N₆O₃
- Molecular Weight : 238.2 g/mol
- CAS Number : 352447-22-4
Biological Activities
Research indicates that derivatives of oxadiazole and triazole exhibit a wide range of biological activities. The specific compound has shown promise in several areas:
Anticancer Activity
Studies have demonstrated that compounds containing oxadiazole and triazole moieties can inhibit cancer cell proliferation. For instance, derivatives similar to the target compound have been evaluated against various cancer cell lines:
- IC₅₀ Values : Compounds with similar structures have shown IC₅₀ values ranging from 1.1 μM to over 90 μM against different cancer types, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers .
| Cell Line | Compound IC₅₀ (μM) |
|---|---|
| MCF-7 | 1.1 |
| HCT-116 | 2.6 |
| HepG2 | 1.4 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related studies have reported significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. Some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular processes:
- Thymidylate Synthase Inhibition : This mechanism can induce apoptosis in cancer cells by disrupting DNA synthesis pathways .
- Histone Deacetylase Inhibition : Compounds in this class have been shown to affect gene expression linked to cancer progression and inflammation .
Case Studies
Several studies have explored the biological efficacy of triazole and oxadiazole derivatives:
- Study on Antitumor Activity : A study demonstrated that a derivative similar to the target compound showed enhanced antitumor activity with an IC₅₀ value of 2.76 μM against ovarian cancer cell lines .
- Antimicrobial Evaluation : Another study reported that compounds with oxadiazole structures exhibited good inhibition against E. coli and S. aureus, highlighting their potential as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For instance, analogous triazole-carboxylic acids are synthesized via refluxing intermediates (e.g., sodium azide reactions with isocyanides or imidoyl chlorides) in acetic acid with sodium acetate as a catalyst . Optimization of solvent systems (e.g., acetic acid or DMF mixtures) and reaction times (3–5 hours) is critical to achieve high yields. Precursor purification (e.g., recrystallization from acetic acid/ethanol) ensures minimal byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization should combine spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns of the oxadiazole and triazole rings.
- FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- HPLC/LC-MS : Assess purity (>95%) and detect trace impurities .
- Elemental Analysis : Verify empirical formula alignment with theoretical values .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound’s stability depends on storage conditions. Recommendations include:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the oxadiazole ring.
- Humidity : Use desiccants to avoid carboxylic acid dimerization.
- Light Exposure : Protect from UV light to prevent photodegradation of the triazole moiety .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. For example, ICReDD’s approach integrates reaction path searches to identify optimal intermediates (e.g., isocyanide-azide cycloadditions) and reduce trial-and-error experimentation. Machine learning models trained on analogous oxadiazole-triazole systems can prioritize reaction conditions (e.g., solvent polarity, catalyst loadings) .
Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole-triazole hybrids?
- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use cell lines with validated sensitivity (e.g., NIH/3T3 for cytotoxicity).
- Batch Consistency : Implement strict QC protocols (e.g., HPLC purity thresholds).
- Comparative Studies : Replicate conflicting experiments under controlled conditions (e.g., pH, temperature) to isolate variables .
Q. How can reactor design improve scalability of this compound’s synthesis?
- Methodological Answer : Continuous-flow reactors enhance scalability by:
- Mixing Efficiency : Microfluidic channels ensure uniform reagent interaction.
- Temperature Control : Precise heating/cooling minimizes side reactions (e.g., triazole ring decomposition).
- In-line Analytics : Real-time UV/Vis monitoring adjusts parameters (e.g., flow rates) to maintain yield .
Q. What mechanistic insights guide the optimization of heterocyclic coupling reactions in this system?
- Methodological Answer : Mechanistic studies (e.g., kinetic isotope effects, trapping intermediates) reveal rate-limiting steps. For example, the oxadiazole-amino group’s nucleophilicity dictates coupling efficiency with triazole intermediates. Solvent polarity (e.g., DMF vs. acetic acid) modulates transition-state stabilization, impacting regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
